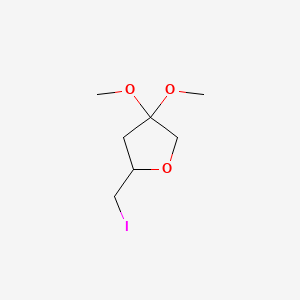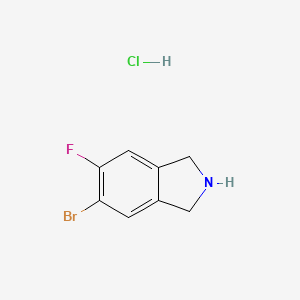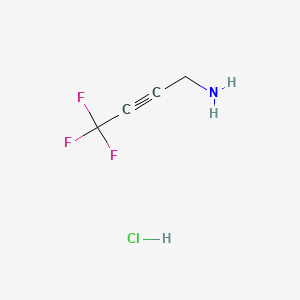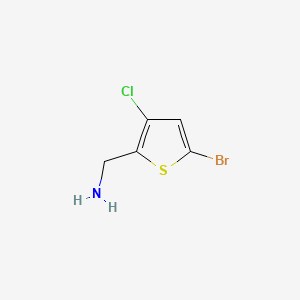
2-Azido-1-bromo-5-chloro-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-1-bromo-5-chloro-3-methylbenzene is an aromatic compound characterized by the presence of azido, bromo, chloro, and methyl substituents on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-bromo-5-chloro-3-methylbenzene typically involves multi-step reactions starting from a suitably substituted benzene derivative. One common approach includes:
Halogenation: Introduction of bromine and chlorine atoms onto the benzene ring through electrophilic aromatic substitution.
Azidation: Conversion of a suitable leaving group (e.g., nitro or halide) to an azido group using sodium azide under appropriate conditions.
Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.
Types of Reactions:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often facilitated by catalysts such as copper or palladium.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Coupling Reactions: The bromo and chloro substituents can undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Copper(I) Catalysts: Used in azide-alkyne cycloaddition reactions.
Palladium Catalysts: Employed in cross-coupling reactions with arylboronic acids.
Reducing Agents: Lithium aluminum hydride for azide reduction.
Major Products:
Azide-Alkyne Cycloaddition Products: Formation of triazoles.
Cross-Coupling Products: Formation of biaryl compounds.
Reduction Products: Formation of amines.
Applications De Recherche Scientifique
2-Azido-1-bromo-5-chloro-3-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Medicine: Potential use in the development of pharmaceuticals through the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Azido-1-bromo-5-chloro-3-methylbenzene depends on the specific reaction it undergoes. For example:
Azide-Alkyne Cycloaddition: The azido group reacts with an alkyne to form a triazole ring, facilitated by a copper(I) catalyst.
Cross-Coupling Reactions: The bromo or chloro substituents undergo oxidative addition to a palladium catalyst, followed by transmetalation with an organoboron reagent and reductive elimination to form a new carbon-carbon bond.
Comparaison Avec Des Composés Similaires
1-Azido-2-bromobenzene: Lacks the chloro and methyl substituents, leading to different reactivity and applications.
2-Azido-1-bromo-4-chlorobenzene: Similar structure but different substitution pattern, affecting its chemical behavior.
2-Azido-1-bromo-3-methylbenzene: Lacks the chloro substituent, influencing its reactivity in certain reactions.
Propriétés
Formule moléculaire |
C7H5BrClN3 |
|---|---|
Poids moléculaire |
246.49 g/mol |
Nom IUPAC |
2-azido-1-bromo-5-chloro-3-methylbenzene |
InChI |
InChI=1S/C7H5BrClN3/c1-4-2-5(9)3-6(8)7(4)11-12-10/h2-3H,1H3 |
Clé InChI |
VJGLBCYISHWSMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1N=[N+]=[N-])Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate](/img/structure/B13471309.png)
![4-[Bis(2-chloroethyl)amino]phenolhydrochloride](/img/structure/B13471320.png)

![2,2-Difluorobicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13471335.png)
![2-amino-1-{1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl}ethan-1-one dihydrochloride](/img/structure/B13471337.png)




![[2-(4-bromo-1H-pyrazol-1-yl)ethyl]dimethylamine dihydrochloride](/img/structure/B13471367.png)

![3-Aminofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13471379.png)
